molecular formula C16H11BrO5S B3314106 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one CAS No. 950258-96-5

6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one

Cat. No. B3314106
CAS RN: 950258-96-5
M. Wt: 395.2 g/mol
InChI Key: GASLZNCSNGWHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one, also known as BML-210, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and prostate cancer. Inflammation studies have demonstrated that 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one can reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorder research, 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to protect against neuronal damage in models of Parkinson's disease and Alzheimer's disease.

Mechanism of Action

6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation. In inflammation research, 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation. In neurodegenerative disorder research, 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to protect against oxidative stress and inflammation, which are believed to contribute to neuronal damage.
Biochemical and Physiological Effects:
6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to have various biochemical and physiological effects in animal models of disease. In cancer research, 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unaffected. In inflammation research, 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to protect against neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition. Another advantage is its ability to cross the blood-brain barrier, making it a potential therapeutic option for neurodegenerative disorders. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

Future research on 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one could focus on its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies could investigate the optimal dosing and administration methods for 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one in different disease models. Finally, research could explore the potential for 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one to be used in combination with other therapies to enhance its effectiveness.

properties

IUPAC Name

6-bromo-3-(3-methoxyphenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO5S/c1-21-12-3-2-4-13(9-12)23(19,20)15-8-10-7-11(17)5-6-14(10)22-16(15)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASLZNCSNGWHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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